Desoximetasone 21-Sulfate Sodium Salt
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Overview
Description
Desoximetasone 21-Sulfate Sodium Salt is a synthetic corticosteroid derivative used primarily for its anti-inflammatory and immunosuppressive properties. It is a sodium salt form of Desoximetasone 21-Sulfate, which is an impurity of Desoximetasone . This compound is utilized in various pharmaceutical applications, particularly in the treatment of inflammatory skin conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desoximetasone 21-Sulfate Sodium Salt involves the sulfonation of Desoximetasone. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 21-position of the Desoximetasone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Desoximetasone 21-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Desoximetasone 21-Sulfate Sodium Salt is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the biological effects of corticosteroids on cellular processes.
Medicine: Utilized in the development of new pharmaceutical formulations for the treatment of inflammatory skin conditions.
Industry: Used in the production of high-purity corticosteroid derivatives for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Desoximetasone 21-Sulfate Sodium Salt involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of inflammation and immune responses at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Desoximetasone: The parent compound, used primarily as an anti-inflammatory agent.
Desoximetasone 21-Glucuronide: A metabolite of Desoximetasone with similar anti-inflammatory properties.
Uniqueness
Desoximetasone 21-Sulfate Sodium Salt is unique due to its specific sulfonation at the 21-position, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives. This modification enhances its solubility and stability, making it suitable for various pharmaceutical applications .
Properties
CAS No. |
23638-54-2 |
---|---|
Molecular Formula |
C22H28FNaO7S |
Molecular Weight |
478.507 |
IUPAC Name |
sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1 |
InChI Key |
VXFGTSISVFNVQV-YSLVRQEHSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+] |
Synonyms |
9-Fluoro-11β,21-dihydroxy-16α-methyl-Pregna-1,4-diene-3,20-dione 21-(Hydrogen sulfate) Sodium Salt; |
Origin of Product |
United States |
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